3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole
Overview
Description
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The presence of chlorine, isopropyl, and methyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.
Mechanism of Action
Target of Action
1,2,4-Triazole derivatives are known to interact with a variety of biological targets. They have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of Action
The mode of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. For example, some antiviral 1,2,4-triazole derivatives have been found to inhibit viral replication by interacting with viral proteins .
Biochemical Pathways
The biochemical pathways affected by 1,2,4-triazole derivatives can also vary widely. For instance, some antiviral 1,2,4-triazole derivatives have been found to interfere with the viral life cycle, preventing the virus from replicating and spreading .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives can vary depending on the specific compound. Many 1,2,4-triazole derivatives are known to be highly soluble in water and other polar solvents, which can influence their bioavailability .
Result of Action
The molecular and cellular effects of 1,2,4-triazole derivatives can vary depending on the specific compound and its biological target. For example, some antiviral 1,2,4-triazole derivatives have been found to inhibit viral replication, leading to a decrease in viral load .
Action Environment
The action, efficacy, and stability of 1,2,4-triazole derivatives can be influenced by a variety of environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn influence its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-1-methyl-1H-1,2,4-triazole with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or acetonitrile.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 3-azido-5-isopropyl-1-methyl-1H-1,2,4-triazole, 3-thiocyanato-5-isopropyl-1-methyl-1H-1,2,4-triazole, etc.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of this compound derivatives with reduced functional groups.
Scientific Research Applications
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-1-methyl-1H-1,2,4-triazole
- 5-isopropyl-1-methyl-1H-1,2,4-triazole
- 3-chloro-5-methyl-1H-1,2,4-triazole
Uniqueness
3-chloro-5-isopropyl-1-methyl-1H-1,2,4-triazole is unique due to the presence of both chlorine and isopropyl groups, which impart specific chemical properties and reactivity. This combination of substituents can influence the compound’s biological activity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
3-chloro-1-methyl-5-propan-2-yl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-4(2)5-8-6(7)9-10(5)3/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQDWEVPPDYXDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NN1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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